1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a nitrophenyl group, a thiophene ring, and an imidazole moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzyl chloride with thiourea to form 4-nitrobenzylthiourea. This intermediate is then reacted with 2-bromoacetophenone in the presence of a base to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted thiophene compounds.
Scientific Research Applications
1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The thiophene ring and imidazole moiety contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone
- 1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-furyl-2-ylethanone
Uniqueness
1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs.
Properties
IUPAC Name |
1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c20-15(10-14-2-1-9-23-14)18-8-7-17-16(18)24-11-12-3-5-13(6-4-12)19(21)22/h1-6,9H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDBOTWNNSCAQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.